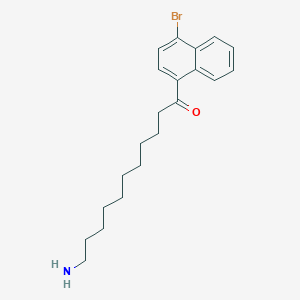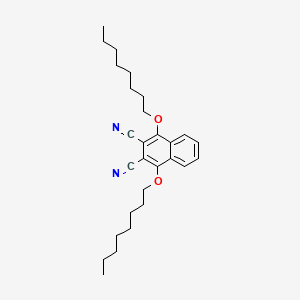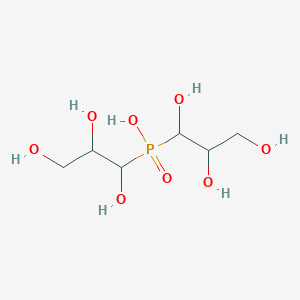
Bis(1,2,3-trihydroxypropyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,2,3-trihydroxypropyl)phosphinic acid: is a chemical compound characterized by the presence of two 1,2,3-trihydroxypropyl groups attached to a phosphinic acid moiety
Métodos De Preparación
The synthesis of bis(1,2,3-trihydroxypropyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone. The reaction is typically carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Bis(1,2,3-trihydroxypropyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydroxyl groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bis(1,2,3-trihydroxypropyl)phosphinic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules. In biology, it has potential applications in drug design and development due to its bioisosteric properties. In medicine, it is being explored for its potential as a therapeutic agent for various diseases. In industry, it is used in the production of polymers and as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of bis(1,2,3-trihydroxypropyl)phosphinic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming stable complexes that can influence various biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in both biological and chemical systems .
Comparación Con Compuestos Similares
Bis(1,2,3-trihydroxypropyl)phosphinic acid can be compared with other similar compounds, such as bis(2,4,4-trimethylpentyl)phosphinic acid and sodium phenylphosphinate. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and chemical properties. This uniqueness makes it suitable for applications where other phosphinic acids may not be as effective .
Propiedades
Número CAS |
112162-67-1 |
|---|---|
Fórmula molecular |
C6H15O8P |
Peso molecular |
246.15 g/mol |
Nombre IUPAC |
bis(1,2,3-trihydroxypropyl)phosphinic acid |
InChI |
InChI=1S/C6H15O8P/c7-1-3(9)5(11)15(13,14)6(12)4(10)2-8/h3-12H,1-2H2,(H,13,14) |
Clave InChI |
JIUWKMSLWHJLFG-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(O)P(=O)(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


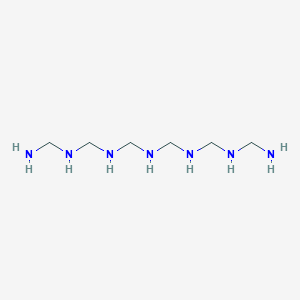
sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
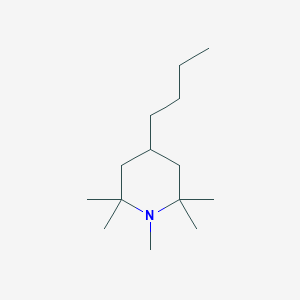
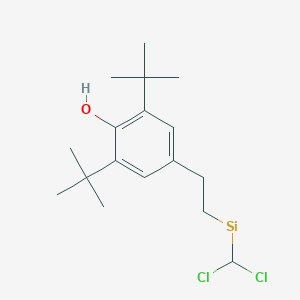
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
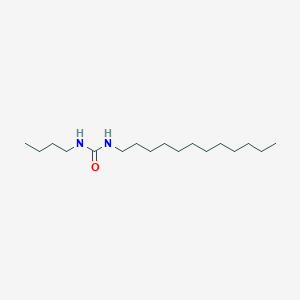

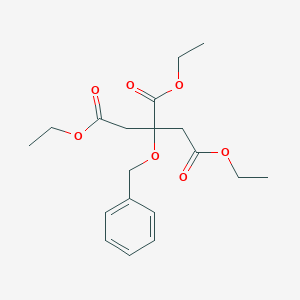

![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
